5-bromo-2-ethyl-7-fluorobenzofuran-3(2H)-one
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Overview
Description
5-bromo-2-ethyl-7-fluorobenzofuran-3(2H)-one is a synthetic organic compound that belongs to the benzofuran family. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of bromine, ethyl, and fluorine substituents in this compound may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-ethyl-7-fluorobenzofuran-3(2H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Bromination: Introduction of the bromine atom to the benzofuran ring.
Ethylation: Addition of the ethyl group to the appropriate position on the benzofuran ring.
Fluorination: Introduction of the fluorine atom to the benzofuran ring.
Cyclization: Formation of the benzofuran ring structure.
Each step requires specific reagents and conditions, such as bromine for bromination, ethyl halides for ethylation, and fluorinating agents for fluorination. The cyclization step may involve the use of catalysts and specific temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-ethyl-7-fluorobenzofuran-3(2H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Conversion to more reduced forms.
Substitution: Replacement of one substituent with another.
Coupling Reactions: Formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Use of nucleophiles or electrophiles under appropriate conditions.
Coupling Reactions: Use of palladium or nickel catalysts in the presence of ligands.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-bromo-2-ethyl-7-fluorobenzofuran-3(2H)-one would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. The presence of bromine, ethyl, and fluorine substituents may enhance its binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-ethylbenzofuran-3(2H)-one: Lacks the fluorine substituent.
2-ethyl-7-fluorobenzofuran-3(2H)-one: Lacks the bromine substituent.
5-bromo-7-fluorobenzofuran-3(2H)-one: Lacks the ethyl substituent.
Uniqueness
5-bromo-2-ethyl-7-fluorobenzofuran-3(2H)-one is unique due to the combination of bromine, ethyl, and fluorine substituents, which may impart distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
5-bromo-2-ethyl-7-fluoro-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrFO2/c1-2-8-9(13)6-3-5(11)4-7(12)10(6)14-8/h3-4,8H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POJVWPXRIVRABG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)C2=C(O1)C(=CC(=C2)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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